2-Fluoro-6-methoxyisonicotinamide
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Overview
Description
2-Fluoro-6-methoxyisonicotinamide is a chemical compound with the molecular formula C7H7FN2O2 and a molecular weight of 170.14 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which include a fluorine atom and a methoxy group attached to an isonicotinamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-methoxyisonicotinamide typically involves the introduction of fluorine and methoxy groups into the isonicotinamide structure. One common method includes the following steps:
Nitration: Starting from o-methylphenol, a nitration reaction is performed to generate 2-methyl-6-nitrophenol.
Hydroxyl Chlorination: The intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene.
Fluorination: Fluorination of the intermediate yields 2-fluoro-3-nitrotoluene.
Oxidation: The methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid.
Methoxylation: Finally, methoxylation is performed to obtain this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-methoxyisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and methoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
2-Fluoro-6-methoxyisonicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxyisonicotinamide involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The exact molecular pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-6-methoxyisonicotinamide is unique due to its specific combination of fluorine and methoxy groups attached to an isonicotinamide core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H7FN2O2 |
---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
2-fluoro-6-methoxypyridine-4-carboxamide |
InChI |
InChI=1S/C7H7FN2O2/c1-12-6-3-4(7(9)11)2-5(8)10-6/h2-3H,1H3,(H2,9,11) |
InChI Key |
KBPFGNKZAOYNEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)C(=O)N)F |
Origin of Product |
United States |
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